molecular formula C10H14N2 B3215319 (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine CAS No. 1160059-00-6

(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine

Cat. No.: B3215319
CAS No.: 1160059-00-6
M. Wt: 162.23
InChI Key: AGODONHWDOQBKK-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroquinolin-4-yl)methanamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of quinoline, characterized by the presence of a tetrahydroquinoline ring system substituted with a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine involves the reductive amination of 4-quinolinecarboxaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as N-(2-aminophenyl)ethanamine, under acidic conditions to form the tetrahydroquinoline ring, followed by functionalization at the 4-position.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine is used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The tetrahydroquinoline ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

    (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine: Similar structure but with the methanamine group at the 8-position.

    Quinolin-4-ylmethanamine: Lacks the tetrahydroquinoline ring, resulting in different chemical properties.

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but differs in the position of functional groups.

Uniqueness:

    Structural Features: The specific placement of the methanamine group at the 4-position in (5,6,7,8-Tetrahydroquinolin-4-yl)methanamine provides unique reactivity and binding properties.

    Chemical Reactivity: The compound’s ability to undergo diverse chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h5-6H,1-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGODONHWDOQBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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